molecular formula C11H6N2O3S B4848061 5-(2-Oxo-indolin-3-ylidene)-thiazolidine-2,4-dione

5-(2-Oxo-indolin-3-ylidene)-thiazolidine-2,4-dione

Cat. No.: B4848061
M. Wt: 246.24 g/mol
InChI Key: SQXMSOITIAZIOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-Oxo-indolin-3-ylidene)-thiazolidine-2,4-dione is a heterocyclic compound that combines the structural features of indole and thiazolidine. The indole nucleus is known for its wide range of biological activities, including antiviral, anti-inflammatory, and anticancer properties . The thiazolidine ring, on the other hand, is a key structural component in various bioactive molecules, including antidiabetic drugs. The combination of these two moieties in a single molecule makes this compound a compound of significant interest in medicinal chemistry and drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Oxo-indolin-3-ylidene)-thiazolidine-2,4-dione typically involves the condensation of isatin (1H-indole-2,3-dione) with thiazolidine-2,4-dione. One common method is the reaction of isatin with thiazolidine-2,4-dione in the presence of a base such as piperidine or triethylamine. The reaction is usually carried out in a solvent like ethanol or methanol at reflux temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors for better control, and employing purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(2-Oxo-indolin-3-ylidene)-thiazolidine-2,4-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the indole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the indole ring, leading to a wide range of derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-(2-Oxo-indolin-3-ylidene)-thiazolidine-2,4-dione involves its interaction with various molecular targets. The indole moiety can bind to multiple receptors, including those involved in cell signaling pathways. The thiazolidine ring can interact with enzymes such as cyclin-dependent kinases (CDKs) and receptor tyrosine kinases (RTKs), inhibiting their activity and thereby exerting anticancer effects . The compound’s ability to modulate these pathways makes it a promising candidate for therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    Indole-2,3-dione derivatives: These compounds share the indole nucleus and exhibit similar biological activities.

    Thiazolidine-2,4-dione derivatives: These compounds are known for their antidiabetic properties and are structurally similar to the thiazolidine moiety.

Uniqueness

What sets 5-(2-Oxo-indolin-3-ylidene)-thiazolidine-2,4-dione apart is the combination of the indole and thiazolidine rings in a single molecule. This unique structure allows it to interact with a broader range of biological targets, enhancing its potential therapeutic applications .

Properties

IUPAC Name

4-hydroxy-5-(2-oxoindol-3-yl)-3H-1,3-thiazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6N2O3S/c14-9-7(8-10(15)13-11(16)17-8)5-3-1-2-4-6(5)12-9/h1-4,15H,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQXMSOITIAZIOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=O)N=C2C=C1)C3=C(NC(=O)S3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>36.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26671265
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(2-Oxo-indolin-3-ylidene)-thiazolidine-2,4-dione
Reactant of Route 2
5-(2-Oxo-indolin-3-ylidene)-thiazolidine-2,4-dione
Reactant of Route 3
5-(2-Oxo-indolin-3-ylidene)-thiazolidine-2,4-dione
Reactant of Route 4
5-(2-Oxo-indolin-3-ylidene)-thiazolidine-2,4-dione
Reactant of Route 5
5-(2-Oxo-indolin-3-ylidene)-thiazolidine-2,4-dione
Reactant of Route 6
5-(2-Oxo-indolin-3-ylidene)-thiazolidine-2,4-dione

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